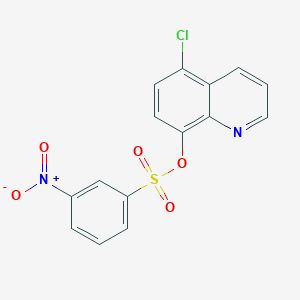![molecular formula C19H24O3 B3936897 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
Descripción general
Descripción
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as IPEME, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of β-adrenergic receptor agonists and has been found to have various physiological and biochemical effects.
Mecanismo De Acción
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene acts as a β-adrenergic receptor agonist, specifically targeting the β2-adrenergic receptor. This leads to the activation of the cyclic AMP (cAMP) pathway, which results in the relaxation of smooth muscles in the airways and blood vessels. This mechanism of action is responsible for the bronchodilatory and vasodilatory effects of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Biochemical and Physiological Effects:
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cAMP in cells, which leads to the activation of protein kinase A (PKA). This, in turn, leads to the phosphorylation of various proteins, including myosin light chain kinase, which results in the relaxation of smooth muscles. 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has also been found to have anti-inflammatory and analgesic properties, although the exact mechanisms behind these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its specificity for the β2-adrenergic receptor. This allows researchers to study the effects of β2-adrenergic receptor activation without the interference of other receptors. However, one limitation of using 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the anti-inflammatory and analgesic properties of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, particularly in the treatment of inflammatory diseases such as asthma and arthritis. Additionally, the potential use of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in the treatment of cardiovascular diseases such as hypertension and heart failure is an area of active research.
Aplicaciones Científicas De Investigación
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively used in scientific research, particularly in the field of pharmacology. This compound has been found to have various physiological and biochemical effects, including bronchodilation, vasodilation, and increased cardiac output. It has also been shown to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)18-9-8-15(3)12-19(18)22-11-10-21-17-7-5-6-16(13-17)20-4/h5-9,12-14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUTYXQHWIUFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3936843.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936850.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936865.png)
![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3936871.png)
![2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)